4-Chlorophenyl 2,4,5-trimethoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15ClO5 |
|---|---|
Molecular Weight |
322.74 g/mol |
IUPAC Name |
(4-chlorophenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H15ClO5/c1-19-13-9-15(21-3)14(20-2)8-12(13)16(18)22-11-6-4-10(17)5-7-11/h4-9H,1-3H3 |
InChI Key |
FPOKSYLEHKHUTR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)OC2=CC=C(C=C2)Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC2=CC=C(C=C2)Cl)OC)OC |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Analysis of 4 Chlorophenyl 2,4,5 Trimethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Chlorophenyl 2,4,5-trimethoxybenzoate, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
Proton NMR (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and coupling interactions of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on both the 4-chlorophenyl and the 2,4,5-trimethoxybenzoyl moieties, as well as the protons of the three methoxy (B1213986) groups.
The protons on the 2,4,5-trimethoxy-substituted ring are expected to appear as two singlets in the aromatic region, due to their distinct electronic environments. The protons on the 4-chlorophenyl ring would likely appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, showing coupling to each other. The nine protons of the three methoxy groups would present as three distinct singlets in the upfield region of the spectrum, with chemical shifts influenced by their position on the benzoyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | s | 1H | Ar-H |
| Predicted | s | 1H | Ar-H |
| Predicted | d | 2H | Ar-H (4-chlorophenyl) |
| Predicted | d | 2H | Ar-H (4-chlorophenyl) |
| Predicted | s | 3H | -OCH₃ |
| Predicted | s | 3H | -OCH₃ |
| Predicted | s | 3H | -OCH₃ |
Note: Actual chemical shifts and coupling constants require experimental data.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. This includes the carbonyl carbon of the ester group, the aromatic carbons of both phenyl rings, and the carbons of the three methoxy groups.
The carbonyl carbon typically appears in the downfield region of the spectrum. The carbon atoms of the aromatic rings will have chemical shifts determined by their substituents. The carbon directly attached to the chlorine atom in the 4-chlorophenyl ring and the oxygen-substituted carbons in the 2,4,5-trimethoxybenzoyl ring will have characteristic chemical shifts. The three methoxy carbons will appear as distinct signals in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Predicted | C=O (Ester) |
| Predicted | Aromatic C-O |
| Predicted | Aromatic C-O |
| Predicted | Aromatic C-O |
| Predicted | Aromatic C-Cl |
| Predicted | Aromatic CH |
| Predicted | Aromatic CH |
| Predicted | Aromatic CH |
| Predicted | Aromatic CH |
| Predicted | Aromatic C |
| Predicted | Aromatic C |
| Predicted | -OCH₃ |
| Predicted | -OCH₃ |
| Predicted | -OCH₃ |
Note: Actual chemical shifts require experimental data.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC would show correlations between the methoxy protons and their attached carbons, as well as the adjacent aromatic carbons. It would also be crucial in confirming the ester linkage by showing a correlation between the protons on the 4-chlorophenyl ring and the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₅ClO₅), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is a critical component in the definitive identification of a new compound. scielo.org.za
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, causing it to ionize and fragment. uvic.ca The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to elucidate its structure.
For this compound, the EI-MS spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the intact molecule. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 4-chlorophenoxy radical and the 2,4,5-trimethoxybenzoyl cation. Further fragmentation of the 2,4,5-trimethoxybenzoyl cation could involve the loss of methyl groups or carbon monoxide. The analysis of these fragment ions provides corroborating evidence for the proposed structure. scielo.brnih.gov
Gas-Phase Dissociation Mechanisms of Trimethoxybenzoate Anions
The primary fragmentation would likely involve the cleavage of the C-O bond of the ester, leading to the formation of a 2,4,5-trimethoxybenzoate anion and a 4-chlorophenoxy radical, or a 4-chlorophenoxide anion and a 2,4,5-trimethoxybenzoyl radical. The relative abundance of these ions would depend on their respective stabilities. The 2,4,5-trimethoxybenzoate anion is expected to be a prominent peak due to resonance stabilization of the carboxylate group and the electron-donating effects of the methoxy groups.
Subsequent fragmentation of the 2,4,5-trimethoxybenzoate anion would likely involve the loss of small neutral molecules such as carbon dioxide (CO2), formaldehyde (B43269) (CH2O), or methyl radicals (•CH3) from the methoxy groups.
Table 1: Predicted Key Fragments in the Gas-Phase Dissociation of this compound Anion
| Fragment Ion | Proposed Formula | m/z (mass-to-charge ratio) | Plausible Origin |
| [M-H]⁻ | C₁₆H₁₄ClO₅⁻ | 337 | Deprotonated molecular ion |
| 2,4,5-Trimethoxybenzoate anion | C₁₀H₁₁O₅⁻ | 211 | Cleavage of the ester C-O bond |
| 4-Chlorophenoxide anion | C₆H₄ClO⁻ | 127 | Cleavage of the ester C-O bond |
| [C₁₀H₁₁O₅ - CO₂]⁻ | C₉H₁₁O₃⁻ | 167 | Decarboxylation of the trimethoxybenzoate anion |
| [C₁₀H₁₁O₅ - CH₂O]⁻ | C₉H₉O₄⁻ | 181 | Loss of formaldehyde from a methoxy group |
| [C₁₀H₁₁O₅ - •CH₃]⁻ | C₉H₈O₅⁻• | 196 | Loss of a methyl radical from a methoxy group |
This table is based on theoretical fragmentation patterns and has not been confirmed by experimental data for the specific compound.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental infrared (IR) spectrum for this compound has not been identified in the surveyed literature. However, the expected characteristic absorption bands can be inferred from the spectra of its constituent parts: 2,4,5-trimethoxybenzoic acid and 4-chlorophenyl benzoate (B1203000). chemicalbook.comnist.gov
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected to produce two distinct bands, one for the C(=O)-O stretch and another for the O-C (aryl) stretch, usually in the 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively.
The presence of the two aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenyl group is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹. The methoxy groups should exhibit C-H stretching vibrations around 2850-2950 cm⁻¹.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Compound(s) |
| Ester Carbonyl | C=O Stretch | 1720 - 1740 | 4-Chlorophenyl benzoate nist.gov |
| Ester C-O | C(=O)-O Stretch | 1250 - 1300 | 4-Chlorophenyl benzoate nist.gov |
| Ester C-O | O-C (Aryl) Stretch | 1050 - 1150 | 4-Chlorophenyl benzoate nist.gov |
| Aromatic C-H | Stretch | > 3000 | 2,4,5-Trimethoxybenzoic acid, 4-Chlorophenyl benzoate chemicalbook.comnist.gov |
| Aromatic C=C | Stretch | 1450 - 1600 | 2,4,5-Trimethoxybenzoic acid, 4-Chlorophenyl benzoate chemicalbook.comnist.gov |
| Methoxy C-H | Stretch | 2850 - 2950 | 2,4,5-Trimethoxybenzoic acid chemicalbook.com |
| Aryl C-Cl | Stretch | 700 - 800 | 4-Chlorophenyl benzoate nist.gov |
This table is based on predictions from analogous compounds and has not been confirmed by experimental data for the specific compound.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
As of the latest literature survey, a single-crystal X-ray diffraction study for this compound has not been reported, and therefore, its specific crystal structure and detailed conformational parameters are not available. However, insights into its likely solid-state structure can be drawn from crystallographic data of molecules containing similar structural motifs, such as those with 4-chlorophenyl and trimethoxyphenyl groups. scielo.org.zacrystallography.net
In the solid state, the molecular packing would be influenced by intermolecular interactions such as C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions would play a crucial role in defining the three-dimensional crystal lattice.
Table 3: Typical Bond Lengths and Angles for Key Moieties in Related Structures
| Structural Feature | Parameter | Typical Value | Reference Compound(s) |
| C=O (ester) | Bond Length | ~1.20 - 1.22 Å | General ester structures |
| C-O (ester) | Bond Length | ~1.33 - 1.36 Å | General ester structures |
| O-C (aryl) | Bond Length | ~1.40 - 1.43 Å | General ester structures |
| C-Cl (aryl) | Bond Length | ~1.73 - 1.75 Å | Compounds with a 4-chlorophenyl group scielo.org.za |
| O-C-C (ester linkage) | Bond Angle | ~115 - 120° | General ester structures |
| C-C-Cl (aryl) | Bond Angle | ~119 - 121° | Compounds with a 4-chlorophenyl group scielo.org.za |
This table provides generalized data from analogous compounds and does not represent experimental values for this compound.
Computational and Theoretical Investigations of 4 Chlorophenyl 2,4,5 Trimethoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule like 4-Chlorophenyl 2,4,5-trimethoxybenzoate. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.
Electronic Structure: DFT calculations, often using functionals like B3LYP, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For instance, in studies of other aromatic compounds, these calculations have been used to correlate electronic properties with observed chemical behavior.
Reactivity Profiling: Molecular Electrostatic Potential (MEP) maps are generated from the calculated electron density to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the ester and methoxy (B1213986) groups would be expected to be electron-rich (red/yellow on an MEP map), indicating sites prone to electrophilic attack. Conversely, regions near the hydrogen atoms would be electron-poor (blue). These maps are valuable for predicting how the molecule might interact with other reagents.
Table 1: Hypothetical Electronic Properties of this compound (Calculated via DFT)
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity of the molecule |
Note: The data in this table is representative and not from actual calculations on this compound.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. The conformation of this compound would be influenced by the rotation around the single bonds, particularly the ester linkage and the bonds connecting the methoxy groups to the benzene (B151609) ring.
Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. The lowest energy conformation represents the most probable structure of the molecule. This is critical because the molecule's shape dictates how it can interact with other molecules, including biological targets. For example, the dihedral angles between the two aromatic rings and the orientation of the methoxy groups would be determined. In similar molecules, it has been shown that the planarity or non-planarity of the ring systems significantly affects their properties. researchgate.net
Prediction and Simulation of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical spectra can aid in the interpretation of experimental data, helping to assign specific signals to the correct atoms in the this compound structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be attributed to the stretching and bending of particular bonds, such as the C=O of the ester group or the C-Cl bond. nih.gov
Mechanistic Pathway Elucidation for Chemical Transformations
Theoretical calculations are instrumental in studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis (esterification) or its degradation pathways. For example, the hydrolysis of the ester bond is a common transformation.
By mapping the potential energy surface of the reaction, computational chemists can identify the transition state structures, which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. Such studies have been applied to understand the degradation of similar chlorinated aromatic compounds. nih.gov
In Silico Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.
The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
For this compound, docking studies could explore its potential to bind to various enzymes or receptors. The trimethoxybenzoyl moiety and the chlorophenyl group would be assessed for their contributions to binding.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Details |
| Docking Score | -8.5 kcal/mol | Predicted binding affinity |
| Hydrogen Bonds | 2 | With residues ASN142, GLU188 |
| Hydrophobic Interactions | 5 | With residues LEU39, PHE43, TRP106 |
Note: This data is for illustrative purposes and does not represent results from an actual docking study.
Chemical Reactivity and Transformations of 4 Chlorophenyl 2,4,5 Trimethoxybenzoate
Hydrolysis and Ester Cleavage Reactions
The central ester bond in 4-Chlorophenyl 2,4,5-trimethoxybenzoate is susceptible to cleavage through several pathways, most notably hydrolysis. This reaction can be catalyzed by either acid or base, yielding 2,4,5-trimethoxybenzoic acid and 4-chlorophenol (B41353).
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, such as treatment with an alkali hydroxide (B78521) like potassium hydroxide (KOH) in an alcohol-water mixture, the ester undergoes saponification. nih.gov This is typically an irreversible process as the resulting carboxylate anion (2,4,5-trimethoxybenzoate) is resonance-stabilized and resistant to nucleophilic attack by the alcohol (4-chlorophenol).
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester can be hydrolyzed in a reversible equilibrium reaction. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
Nucleophilic Cleavage : Beyond hydrolysis, the ester linkage can be cleaved by other potent nucleophiles. Soft nucleophiles, such as those derived from selenium or sulfur, are effective for cleaving esters via an SN2 mechanism at the carbinol carbon. researchgate.net For instance, reagents like phenyl selenide (B1212193) anion (PhSe⁻) or thiophenoxide anion (PhS⁻) can attack the methylene (B1212753) carbon of an ester, though this is more common for methyl or ethyl esters. researchgate.net In the case of a phenyl ester, nucleophilic attack typically occurs at the carbonyl carbon.
The table below summarizes general conditions for ester cleavage applicable to this compound.
| Reaction Type | Reagents | General Conditions | Products |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Aqueous alcohol, heat | 2,4,5-Trimethoxybenzoate salt, 4-Chlorophenol |
| Acid-Catalyzed Hydrolysis | Strong mineral acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat | 2,4,5-Trimethoxybenzoic acid, 4-Chlorophenol |
| Nucleophilic Cleavage | Phenyl selenide anion, Thiophenoxide anion | Aprotic solvent (e.g., DMF) | 2,4,5-Trimethoxybenzoic acid |
Aromatic Substitution Reactions on the Chlorophenyl Moiety
The chlorophenyl ring is influenced by two competing electronic effects: the chloro substituent and the aryloxy group of the ester.
Nucleophilic Aromatic Substitution (NAS) : The chlorine atom can be displaced by strong nucleophiles, a reaction facilitated by the presence of electron-withdrawing groups on the aromatic ring. scranton.edunih.gov The ester functionality, particularly the carbonyl group, can exert an electron-withdrawing effect, which would activate the ring towards NAS, especially at the para position where the chlorine atom is located.
The directing effects of the substituents on the chlorophenyl ring are summarized below.
| Substituent | Effect on EAS | Directing Influence |
|---|---|---|
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -O-C(=O)R (Ester) | Activating | Ortho, Para |
Reactions Involving the Trimethoxybenzene Ring (e.g., Demethylation, Oxidation)
The 2,4,5-trimethoxybenzene ring is highly activated towards electrophilic attack and oxidation due to the strong electron-donating resonance effects of the three methoxy (B1213986) groups. researchgate.net
Demethylation : The methoxy groups can be selectively cleaved to form hydroxyl groups. Research has shown that regioselective demethylation of trimethoxybenzoic acid esters can be achieved using Lewis acids. For example, treatment with an excess of aluminum chloride (AlCl₃) in an organic solvent can selectively remove the methyl group at the para-position (position 4) relative to the ester carbonyl, yielding a 4-hydroxy-2,5-dimethoxybenzoate derivative. google.com Other reagents like zirconium tetrachloride (ZrCl₄) have been used for the selective demethylation of the middle methoxy group in ortho-trimethoxybenzene compounds. google.com
Oxidation : The electron-rich nature of the trimethoxybenzene ring makes it susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the ring, although the benzene (B151609) ring itself is generally stable to such reagents. libretexts.org More controlled oxidation can occur through photochemical processes. For instance, 1,3,5-trimethoxybenzene (B48636) can be oxidized to its radical cation, which is a potent oxidizing agent itself. chemicalbook.comnih.gov This suggests that the 2,4,5-trimethoxybenzoyl moiety could participate in similar electron-transfer reactions under specific conditions. Electrochemical oxidation is another method that can induce reactions on electron-rich aromatic systems. nih.gov
The table below lists reagents used for transformations on substituted trimethoxybenzene rings.
| Transformation | Reagent | Typical Substrate Type |
|---|---|---|
| Regioselective p-Demethylation | Aluminum Chloride (AlCl₃) | 3,4,5-Trimethoxy benzoic acid esters google.com |
| Selective o-Demethylation | Zirconium Tetrachloride (ZrCl₄) / Anisole | Ortho-trimethoxybenzene compounds google.com |
| Oxidation | Potassium Permanganate (KMnO₄) | Alkyl side chains on aromatic rings libretexts.org |
| Photochemical Oxidation | Photoinduced electron transfer | 1,3,5-Trimethoxybenzene nih.gov |
Cyclometalation Reactions with Ester Ligands
Cyclometalation is a process where a ligand reacts with a metal center to form a metallacycle, involving the formation of a metal-carbon bond through C-H activation. researchgate.net The ester group in this compound can act as an intramolecular directing group for such reactions. ethernet.edu.et
The general mechanism involves the initial coordination of the ester's carbonyl oxygen to a transition metal precursor. This brings the metal center in close proximity to the C-H bonds on either the trimethoxybenzene or the chlorophenyl ring. Subsequent intramolecular C-H activation, often assisted by a base like sodium acetate (B1210297), leads to the formation of a stable five- or six-membered cyclometalated complex. ethernet.edu.etacs.org Metals commonly used for these reactions include palladium(II), rhodium(III), and iridium(III). acs.org The high electron density of the trimethoxybenzene ring makes its C-H bonds particularly susceptible to activation by an electrophilic metal center.
Common metal precursors for cyclometalation reactions are listed below.
| Metal | Common Precursor | Reference Context |
|---|---|---|
| Rhodium (Rh) | [(η⁵-C₅Me₅)RhCl₂]₂ | Cyclometalation of substituted pyridines acs.org |
| Iridium (Ir) | [(η⁵-C₅Me₅)IrCl₂]₂ | Cyclometalation of substituted pyridines acs.org |
| Palladium (Pd) | Pd(OAc)₂ | General C-H activation/cyclometalation |
| Ruthenium (Ru) | [RuCl₂(p-cymene)]₂ | General C-H activation/cyclometalation |
Table of Chemical Compounds
Mechanistic Studies of Relevant Chemical Processes
Radical Pathways in Esterification and Related Transformations
The formation of esters, including aromatic esters, can proceed through various mechanistic routes, with radical pathways offering an alternative to traditional ionic or concerted reactions. These radical processes are often initiated by light, heat, or a chemical initiator that can generate a reactive radical species.
One notable mechanism involves the generation of radicals from aldehydes. In a process using BrCCl₃ under visible light, phenolate (B1203915) can act as both a substrate and a photosensitizer. acs.org This system initiates a self-propagating radical reaction where the photoexcited phenolate is oxidized by BrCCl₃. acs.org The resulting electron-deficient radical abstracts a hydrogen atom from an aldehyde, forming a benzoyl radical. This benzoyl radical then reacts with BrCCl₃ to produce an acyl bromide intermediate, which subsequently reacts with a phenolate anion to yield the final O-aryl ester. acs.org This method avoids the need for transition-metal catalysts and can be effective for a wide range of aldehyde and phenol (B47542) substrates. acs.org
Another approach utilizes a sulfate (B86663) radical redox system for the oxidative esterification of aromatic aldehydes. nih.govbit.edu.cn In this system, an oxidant such as ammonium (B1175870) persulfate, (NH₄)₂S₂O₈, is used. nih.gov Mechanistic studies indicate that the rate-limiting step is the formation of a transient MeOSO₃⁻ species from the esterification of in situ generated HSO₄⁻ with methanol. nih.govbit.edu.cn The selectivity of the reaction is controlled by the subsequent nucleophilic displacement between this transient species and the aldehyde. nih.govbit.edu.cn
Furthermore, radical pathways are significant in the atmospheric formation of esters. The recombination of peroxy radicals (RO₂) can lead to the formation of ester accretion products. copernicus.org This process is believed to proceed through an unstable tetroxide intermediate (RO₄R), which ejects an oxygen molecule to form a complex of two alkoxy radicals (RO). copernicus.org Within this complex, one of the alkoxy radicals can undergo a decomposition reaction, such as a β-scission, to form an acyl-centered radical. This acyl radical then combines with the other alkoxy radical in the complex to form an ester. copernicus.org This pathway represents a significant, previously less understood, route to the formation of stable ester products from radical-radical reactions. copernicus.org
| Pathway | Initiation/Key Reagent | Key Intermediate | Primary Finding | Reference |
|---|---|---|---|---|
| Visible-Light Induced Dehydrogenative Coupling | Visible Light, BrCCl₃, Phenolate | Benzoyl Radical / Acyl Bromide | A self-propagating radical chain reaction where phenolate acts as a photosensitizer. acs.org | acs.org |
| Sulfate Radical Redox System | (NH₄)₂S₂O₈ / Methanol | MeOSO₃⁻ | Oxidative esterification where selectivity is controlled by nucleophilic displacement on the aldehyde. nih.govbit.edu.cn | nih.govbit.edu.cn |
| Peroxy Radical Recombination | RO₂ + RO₂ Reaction | 3(RO…OR) Complex / Acyl Radical | An alkoxy radical within a complex decomposes and recombines to form a stable ester accretion product. copernicus.org | copernicus.org |
Intramolecular Rearrangements and Charge Migration Phenomena within Related Aromatic Systems
Beyond direct synthesis, aromatic esters can undergo fascinating intramolecular rearrangements. One such transformation is the "ester dance" reaction, which involves the catalytic translocation of an ester group on an aromatic ring. acs.org This process is hypothesized to begin with the oxidative addition of the C(acyl)–O bond to a palladium complex. acs.org This is followed by a sequence of ortho-deprotonation, decarbonylation, protonation, carbonylation, and finally, reductive elimination to afford the thermodynamically more stable ester isomer. acs.org
On a much faster timescale, charge migration can occur within aromatic systems following photo-ionization. This purely electronic process, taking place on a sub-femtosecond to few-femtosecond scale, can be initiated by attosecond light pulses. nih.gov Studies on aromatic amino acids like phenylalanine and tryptophan have shown that creating a superposition of cationic states can induce an ultrafast flow of charge, or a "hole," across the molecule. nih.gov The specific pathways and duration of this charge migration are strongly influenced by the molecule's functional groups. For instance, in ionized phenylalanine, charge oscillations have been observed primarily between the amine and carboxylic acid groups. nih.gov In tryptophan, the charge dynamics are more distributed and involve the indole (B1671886) ring. nih.gov These findings demonstrate that even in large biomolecules, quantum coherences can persist for several femtoseconds, potentially influencing subsequent fragmentation pathways. nih.gov While not directly observed in 4-chlorophenyl 2,4,5-trimethoxybenzoate, these principles suggest that the electron-rich trimethoxybenzoyl group and the electron-withdrawing chlorophenyl group could create a significant electronic asymmetry, potentially supporting complex charge migration dynamics upon ionization.
Catalytic Mechanisms in Synthetic Routes
The synthesis and transformation of aromatic esters are often facilitated by transition-metal catalysis, which provides alternative reaction pathways to classical methods. Nickel and palladium catalysts are particularly effective in activating the C(acyl)–O bond of aromatic esters, a bond that is typically robust. acs.org
A common catalytic cycle for the cross-coupling of aromatic esters begins with the oxidative addition of the ester's C(acyl)–O bond to a low-valent metal center, such as Ni(0). acs.org This step forms a metal-acyl-aryloxide intermediate. Subsequently, a process of decarbonylation can occur, where the carbonyl group migrates to the metal center and is later extruded as carbon monoxide. acs.org This generates an aryl-metal-aryloxide species. The next step typically involves reaction with a coupling partner, such as through C-H metalation or transmetalation. acs.org The final step is reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the active low-valent catalyst, allowing the cycle to continue. acs.org
For example, in the nickel-catalyzed coupling of aromatic phenyl esters with 1,3-azoles, the proposed mechanism involves:
Oxidative addition of the ester's C(acyl)–O bond to the Ni(0) catalyst. acs.org
Migration of the CO group to the nickel center. acs.org
C–H metalation of the 1,3-azole. acs.org
Reductive elimination to form the coupled product. acs.org
Extrusion of CO to regenerate the Ni(0) species. acs.org
This catalytic approach enables transformations that use aromatic esters as arylating agents, effectively using the carbonyl group as a leaving group. acs.org
Compound Index
| Compound Name | Formula | Role/Context |
|---|---|---|
| This compound | C₁₆H₁₅ClO₅ | Subject of the article |
| Ammonium persulfate | (NH₄)₂S₂O₈ | Oxidant in sulfate radical system nih.gov |
| Bromotrichloromethane | BrCCl₃ | Oxidant and HAT agent acs.org |
| Carbon Monoxide | CO | Extruded molecule in catalytic cycles acs.org |
| Methanol | CH₃OH | Reactant in sulfate radical system nih.govbit.edu.cn |
| Phenylalanine | C₉H₁₁NO₂ | Example for charge migration studies nih.gov |
| Tryptophan | C₁₁H₁₂N₂O₂ | Example for charge migration studies nih.gov |
| Nickel | Ni | Catalyst for ester transformations acs.org |
| Palladium | Pd | Catalyst for ester transformations acs.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Methoxy (B1213986) Group Positions and Number on Biological Activity
The substitution pattern of methoxy groups on the benzoate (B1203000) ring is a critical determinant of biological activity for biaryl tubulin inhibitors. The trimethoxyphenyl ring is a key feature found in many potent inhibitors that bind to the colchicine (B1669291) site, including natural products like colchicine and combretastatin (B1194345) A-4 (CA-4). nih.gov This ring typically acts as an anchor, orienting the molecule correctly within the binding pocket on β-tubulin. nih.gov
Studies on colchicine analogs have systematically explored the role of each methoxy group on its A-ring (the trimethoxyphenyl ring). acs.orgcsic.es The removal of any of the methoxy groups at positions 2, 3, or 4 was found to weaken binding to tubulin. acs.orgcsic.es Specifically, the excision of the 2- or 3-methoxy groups weakened the binding energy by approximately 0.4 kcal/mol, while the removal of the 4-methoxy group resulted in a more significant weakening of 1.36 ± 0.15 kcal/mol. acs.org This suggests that the 4-methoxy group is a crucial attachment point for immobilizing the inhibitor on the protein. acs.orgcsic.es Docking studies have further shown that the 4'-methoxy group of a 3',4',5'-trimethoxyphenyl moiety can form a key hydrogen bond with the cysteine residue at position 241 (CYS241) in the colchicine binding site. nih.gov
While many highly potent natural product inhibitors feature a 3,4,5-trimethoxy substitution pattern, the 2,4,5-trimethoxy arrangement in the subject compound still provides the essential pharmacophoric elements. The methoxy groups contribute to the binding affinity through hydrogen bonding and by ensuring the correct electronic and steric profile for optimal interaction with the binding site.
| Analog Modification | Effect on Binding Affinity | Change in Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Excision of 2-methoxy group | Weakened | ~0.4 | acs.org |
| Excision of 3-methoxy group | Weakened | ~0.4 | acs.org |
| Excision of 4-methoxy group | Significantly Weakened | ~1.36 | acs.orgcsic.es |
Role of Halogen Substitution on Aromatic Rings in Modulating Activity
Halogen substitution on the second aromatic ring (the A-ring, or 4-chlorophenyl group in this case) plays a significant role in modulating the potency and pharmacokinetic properties of biaryl inhibitors. The 4-chloro substituent is a common feature in the design of various enzyme inhibitors and receptor ligands. nih.gov
Research into kinase inhibitors has shown that halogen-aromatic π interactions can significantly increase an inhibitor's residence time on its target protein. nih.gov Incorporating heavier halogens can lead to inhibitors with slower off-rates, which may translate to improved pharmacodynamic properties and longer-lasting efficacy. nih.gov This principle is applicable to tubulin inhibitors, where the halogen atom can engage in favorable interactions within the hydrophobic pocket of the colchicine binding site.
| Halogen Property/Interaction | Effect on Inhibitor Properties | Mechanism | Reference |
|---|---|---|---|
| Halogen-Aromatic π Interactions | Increased target residence time, slower off-rates | Favorable interaction between the halogen and aromatic residues in the binding site | nih.gov |
| Hydrophobicity/Lipophilicity | Improved cell permeability and binding site entry | Enhances partitioning into nonpolar environments | nih.gov |
| Electronegativity and Size | Modulation of binding affinity | Can form specific halogen bonds and alter electronic properties of the aromatic ring | nih.gov |
Comparison of Ester versus Ketone Linkages in Biaryl Analogs concerning Tubulin Interaction
The linker connecting the two aromatic rings is a key structural element that dictates the relative orientation of the rings and influences binding affinity. The ester linkage in 4-Chlorophenyl 2,4,5-trimethoxybenzoate provides a certain degree of rotational freedom and specific electronic characteristics. Comparing this to a ketone linkage, as found in analogous benzophenone (B1666685) structures, reveals important differences.
A series of 2-amino-3,4,5-trimethoxybenzophenone analogs have been identified as potent inhibitors of tubulin polymerization, demonstrating that a ketone linker is well-tolerated and can lead to highly active compounds. nih.gov The carbonyl group in both esters and ketones can act as a hydrogen bond acceptor. However, the geometry and flexibility conferred by each linker are distinct. The ester linkage (-O-C=O) has a different bond angle and electronic distribution compared to the simple carbonyl bridge (-C=O) of a benzophenone.
In some inhibitor series, a ketone linker has been found to be less effective than other types of bridges. For example, in one study on tetrahydroisoquinoline-based inhibitors, linkers containing a ketone (-CO-) were less effective than those with methylene (B1212753) (-CH2-) or amide (-CONH-) groups, suggesting that the linker's nature is critical for optimal positioning of the aromatic rings in the target's binding site. nih.gov The choice between an ester and a ketone linker can therefore fine-tune the molecule's conformation to either enhance or diminish its fit within the colchicine binding site on tubulin.
Identification of Pharmacophoric Elements for Specific Biological Targets
The biological activity of this compound as a tubulin inhibitor can be understood by mapping its structure onto the established pharmacophore model for colchicine binding site inhibitors (CBSIs). scilit.com Numerous studies have identified a set of common key features required for potent inhibition. researchgate.net
A widely accepted pharmacophore model for CBSIs includes two aromatic or hydrophobic regions, a set of hydrogen bond acceptors, and sometimes a hydrogen bond donor, all held in a specific spatial arrangement. researchgate.netnih.gov
The key pharmacophoric elements are:
Aromatic/Hydrophobic Ring 1: The 2,4,5-trimethoxyphenyl group serves as the first aromatic region, corresponding to the A-ring of colchicine. nih.gov This group acts as an anchor, fitting into a pocket on β-tubulin.
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups on the trimethoxyphenyl ring serve as crucial hydrogen bond acceptors, interacting with residues like CYS241 in the binding site. nih.govnih.gov The carbonyl oxygen of the ester linker can also function as a hydrogen bond acceptor.
Aromatic/Hydrophobic Ring 2: The 4-chlorophenyl ring provides the second hydrophobic feature, corresponding to the C-ring of colchicine. This ring interacts with a different region of the binding site, often involving residues from the α-tubulin subunit. nih.gov
Linker: The ester group acts as the linker, maintaining the appropriate distance and relative orientation between the two phenyl rings, which is essential for spanning the binding site located at the interface of α- and β-tubulin. nih.gov
These elements collectively allow the molecule to mimic the binding mode of colchicine and other potent inhibitors, leading to the disruption of microtubule dynamics. scilit.comnih.gov
Future Research Directions and Translational Perspectives in Academic Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 4-Chlorophenyl 2,4,5-trimethoxybenzoate, while not extensively documented, can be conceptually designed based on established esterification protocols. A primary route would likely involve the reaction of 2,4,5-trimethoxybenzoyl chloride with 4-chlorophenol (B41353).
A plausible synthetic approach can be inferred from the preparation of related compounds. For instance, 2,4,5-trimethoxybenzoyl chloride can be synthesized from 2,4,5-trimethoxybenzoic acid by reacting it with thionyl chloride in a suitable solvent like toluene (B28343) or benzene (B151609). The subsequent esterification with 4-chlorophenol would yield the target compound.
Future research in this area should prioritize the development of sustainable synthetic methods. This includes exploring greener solvents, catalysts, and energy-efficient reaction conditions to minimize environmental impact. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of novel synthetic strategies.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2,4,5-Trimethoxybenzoic acid | Thionyl chloride | 2,4,5-Trimethoxybenzoyl chloride | Acyl chloride formation |
| 2,4,5-Trimethoxybenzoyl chloride | 4-Chlorophenol | This compound | Esterification |
Application of Advanced Spectroscopic Characterization Techniques for Complex Analogs
A thorough characterization of this compound and its future, more complex analogs is crucial. Advanced spectroscopic techniques will be indispensable for elucidating their precise chemical structures and stereochemistry.
While specific data for the target compound is not available, the expected spectroscopic features can be predicted based on its constituent parts. The infrared (IR) spectrum would likely show characteristic carbonyl stretching frequencies for the ester group and C-Cl stretching vibrations. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the aromatic and methoxy (B1213986) protons and carbons. nih.gov Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. nih.gov
Future investigations should employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals, especially for more complex derivatives. High-resolution mass spectrometry (HRMS) will be essential for confirming elemental compositions.
| Spectroscopic Technique | Expected Observations |
| FTIR | Carbonyl (C=O) stretch, C-O stretch, C-Cl stretch, Aromatic C-H stretch |
| ¹H NMR | Signals for aromatic protons on both rings, signals for methoxy group protons |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, methoxy carbons |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound |
Further In Silico Investigations for Targeted Molecular Design
Computational chemistry offers powerful tools for predicting the properties and potential applications of new molecules, thereby guiding synthetic efforts. In silico studies on this compound could reveal its potential as a scaffold for drug discovery or materials science.
ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be performed to assess the drug-likeness of the compound and its analogs. nih.govnih.gov Molecular docking studies could be employed to investigate its binding affinity to various biological targets, such as enzymes or receptors. nih.govnih.gov These computational approaches can help in prioritizing the synthesis of derivatives with desired properties. For instance, in silico studies have been used to evaluate the potential of related heterocyclic compounds as anticancer agents or for other therapeutic applications. zsmu.edu.uacolab.ws
Future research should focus on developing accurate computational models to predict the biological activity and physicochemical properties of novel analogs. This will involve the use of quantum mechanics calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to build robust predictive models. nih.gov
Development of Molecular Probes and Chemical Tools for Biological Pathway Interrogation
Molecules with specific functionalities can serve as probes to investigate complex biological processes. The unique combination of a substituted phenyl ring and a trimethoxybenzoyl group in this compound could be exploited to develop novel chemical tools.
For example, by incorporating a fluorophore or a reactive group, derivatives of this compound could be designed as fluorescent probes for imaging or as activity-based probes to study enzyme function. nih.gov The development of such probes often involves tethering the core molecule to a reporter group, such as a fluorophore, whose properties change upon interaction with a specific analyte or biological target. rsc.orgnih.gov The synthesis of such probes would involve multi-step synthetic sequences to append the necessary functionalities. nih.govnih.gov
Future work in this area could involve the design and synthesis of a library of probes based on the this compound scaffold. These probes could be screened for their ability to selectively label specific cellular components or to report on particular enzymatic activities, thereby providing valuable insights into cellular function and disease mechanisms.
Investigation of Environmental Fate and Degradation Mechanisms of Related Compounds
Understanding the environmental impact of new chemical entities is a critical aspect of modern chemical research. Investigations into the environmental fate and degradation of compounds structurally related to this compound are necessary to assess their potential persistence and ecotoxicity.
The presence of a chlorinated phenyl group raises concerns about potential environmental persistence, as chlorinated aromatic compounds can be resistant to degradation. epa.gov Studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and other benzophenones indicate that they can enter the environment through various pathways and may not be efficiently removed by wastewater treatment processes. nih.govresearchgate.net The degradation of such compounds can occur through biotic and abiotic processes, including microbial degradation and photodegradation.
Future research should focus on conducting biodegradation and photodegradation studies on this compound and its analogs. This would involve laboratory experiments to determine their half-lives in different environmental compartments (soil, water) and to identify their degradation products. epa.gov Such studies are essential for a comprehensive risk assessment and for ensuring the environmental sustainability of any potential applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Chlorophenyl 2,4,5-trimethoxybenzoate to improve yield and purity?
- Methodological Answer :
- Stepwise Esterification : Use a two-step approach: (1) prepare 2,4,5-trimethoxybenzoic acid via selective methoxylation of gallic acid derivatives, and (2) couple it with 4-chlorophenol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
- Catalyst Selection : Replace traditional acid catalysts with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce side products .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity crystals (>98% by HPLC) .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare H and C NMR data with reference standards. Key peaks include aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- HPLC-MS : Use a C18 column (acetonitrile/water, 70:30) with ESI-MS to confirm molecular ion [M+H] at m/z 336.3 .
- FT-IR : Validate ester carbonyl stretch (C=O) at ~1730 cm and methoxy C-O bonds at 1250 cm .
Q. What purification methods are most effective for removing by-products like chlorinated impurities?
- Methodological Answer :
- Fractional Crystallization : Use a mixed solvent system (e.g., dichloromethane/methanol) to isolate the target compound from halogenated side products .
- Prep-TLC : Optimize mobile phase (e.g., toluene:acetone, 8:2) to separate impurities with R < 0.3 .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps, identifying electrophilic sites (e.g., carbonyl carbon) and steric effects from methoxy groups .
- Transition State Analysis : Simulate reaction pathways with amines or thiols to predict activation energies and regioselectivity .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping aromatic proton signals by acquiring spectra at 253 K .
- 2D-COSY and HSQC : Assign ambiguous peaks by correlating H-H couplings and H-C connectivities .
Q. How does steric hindrance from the 2,4,5-trimethoxy substituents influence the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., cytochrome P450). Compare docking scores with analogs lacking methoxy groups .
- Kinetic Studies : Measure IC values in enzyme inhibition assays to quantify steric effects on substrate binding .
Q. What in vitro models are suitable for assessing the compound’s potential as a kinase inhibitor?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
